DL-Glutamic acid gamma-anilide
CAS No.: 4337-38-6
Cat. No.: VC21537278
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4337-38-6 |
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Molecular Formula | C11H14N2O3 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 2-amino-5-anilino-5-oxopentanoic acid |
Standard InChI | InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) |
Standard InChI Key | VMNRUJGOLBSEPK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N |
Chemical Structure and Properties
DL-Glutamic acid gamma-anilide (CAS No. 4337-38-6) is characterized by its molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . Its IUPAC name is 2-amino-5-anilino-5-oxopentanoic acid, indicating the presence of both an amino group and an anilide (phenylamine) functional group. The compound features a glutamic acid backbone with an amide bond connecting the gamma-carboxyl group to an aniline moiety.
Structural Characteristics
The chemical structure of DL-Glutamic acid gamma-anilide can be represented as follows:
Structural Element | Description |
---|---|
Backbone | Glutamic acid (C5H9NO4) |
Functional Groups | Alpha-amino group, carboxylic acid, gamma-anilide |
Configuration | Racemic mixture (DL) |
Bond Type | Amide bond at gamma position |
Aromatic Component | Phenyl ring from aniline |
Physical and Chemical Properties
The physical and chemical properties of DL-Glutamic acid gamma-anilide contribute to its behavior in various environments and its potential applications. These properties are summarized in the following table:
Synthesis Methods
The synthesis of DL-Glutamic acid gamma-anilide typically involves the formation of an amide bond between the gamma-carboxyl group of glutamic acid and aniline. Several synthetic routes have been documented in the literature.
Conventional Synthesis
The conventional synthesis of DL-Glutamic acid gamma-anilide generally involves protected glutamic acid derivatives and coupling reagents to form the amide bond selectively at the gamma position. This approach ensures that the alpha-carboxyl group remains unmodified .
The general synthetic approach includes:
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Protection of the alpha-amino group and alpha-carboxyl group of glutamic acid
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Activation of the gamma-carboxyl group
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Coupling with aniline to form the amide bond
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Deprotection of the protected groups
Advanced Synthetic Methods
More advanced methods may employ racemization-free coupling techniques to preserve stereochemical integrity, especially when synthesizing the optically pure L-isomer. Dynamic kinetic resolution techniques similar to those used for other amino acid derivatives might be applied to obtain stereochemically pure compounds .
Applications and Research Findings
Pharmaceutical Applications
DL-Glutamic acid gamma-anilide shows promise in pharmaceutical research due to its structural similarity to neurotransmitters and potential for modulating biological processes . While specific research on DL-Glutamic acid gamma-anilide is limited, its structural characteristics suggest potential applications in:
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Development of drugs targeting neurological disorders
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Design of enzyme inhibitors
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Peptide modifications for improved pharmacokinetic properties
The compound's racemic nature provides opportunities for exploring differential biological activities of the D and L isomers, which could lead to more targeted therapeutic approaches.
Biochemical Research
In biochemical research, DL-Glutamic acid gamma-anilide serves as a valuable tool for studying:
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Protein interactions and enzyme mechanisms
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Gamma-glutamyl transferring enzymes
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Glutamate receptor activity and signal transduction
Research has indicated that glutamic acid gamma-anilides, including the compound under discussion, can be useful for structure-function enzymology studies, particularly in investigating gamma-glutamyl transferring enzymes . These studies contribute to our understanding of fundamental biochemical processes and may lead to novel applications in diagnostics and therapeutics.
Comparison with Related Compounds
Comparison with L-Glutamic Acid Gamma-Anilide
L-Glutamic acid gamma-anilide, the single isomer variant, has been more extensively studied compared to the racemic DL form. The following table highlights key differences and similarities:
Feature | DL-Glutamic Acid Gamma-Anilide | L-Glutamic Acid Gamma-Anilide |
---|---|---|
Stereochemistry | Racemic mixture | Single isomer (L configuration) |
Biological Activity | Variable depending on receptor selectivity | More specific receptor interactions |
Research Applications | Broader research scope | More focused on specific biological pathways |
Pharmaceutical Potential | Preliminary investigations | More developed applications in drug development |
Industrial Applications | Limited documentation | Documented use in cosmetic formulations |
Relationship to Poly (γ) Glutamic Acid
DL-Glutamic acid gamma-anilide shares structural elements with poly (γ) glutamic acid (γ-PGA), a microbial biopolymer composed of D and L-glutamic acid units . While γ-PGA forms polymeric chains through gamma-amide bonds between glutamic acid residues, DL-Glutamic acid gamma-anilide features a single gamma-amide bond with an aniline group.
The relationship between these compounds provides insights into the potential biological activities of DL-Glutamic acid gamma-anilide, as γ-PGA has demonstrated versatile applications in various fields including drug delivery, tissue engineering, and food production .
Future Research Directions
Despite the growing body of research on glutamic acid derivatives, several aspects of DL-Glutamic acid gamma-anilide remain to be explored:
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Comprehensive evaluation of biological activities
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Structure-activity relationship studies
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Potential applications in peptide design and drug development
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Stereoselective synthesis methods for large-scale production
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Comparative studies with other amino acid anilides
Future research might focus on elucidating the specific receptor interactions of DL-Glutamic acid gamma-anilide and its potential applications in pharmaceutical development beyond the currently documented uses.
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